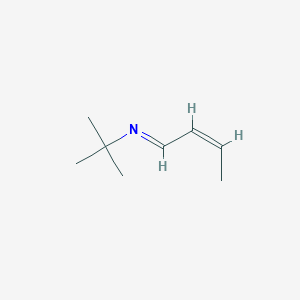

(Z)-N-tert-butylbut-2-en-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

6943-47-1 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(Z)-N-tert-butylbut-2-en-1-imine |

InChI |

InChI=1S/C8H15N/c1-5-6-7-9-8(2,3)4/h5-7H,1-4H3/b6-5-,9-7? |

InChI Key |

ORPGAOYOWYKKCL-SQYRMKJNSA-N |

Isomeric SMILES |

C/C=C\C=NC(C)(C)C |

Canonical SMILES |

CC=CC=NC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Z N Tert Butylbut 2 En 1 Imine and Analogues

Direct Condensation Strategies

The most straightforward approach to synthesizing N-tert-butylbut-2-en-1-imine is through the direct condensation of a primary amine with an α,β-unsaturated aldehyde. This reaction, a cornerstone of imine chemistry, involves the formation of a carbon-nitrogen double bond through the elimination of water. masterorganicchemistry.comlibretexts.org

Formation from N-tert-butylamine and But-2-en-1-al (Crotonaldehyde)

The synthesis of (Z)-N-tert-butylbut-2-en-1-imine can be achieved by reacting N-tert-butylamine with but-2-en-1-al, commonly known as crotonaldehyde (B89634). orgsyn.orgwikipedia.org This reaction is a nucleophilic addition of the primary amine to the aldehyde's carbonyl group, which forms a hemiaminal (or carbinolamine) intermediate. libretexts.org This intermediate then undergoes dehydration to yield the final imine product. libretexts.org Crotonaldehyde is typically available as a mixture of (E) and (Z) isomers, which can influence the stereochemical outcome of the product. wikipedia.org The reaction is reversible, and the position of the equilibrium is a critical factor in achieving a high yield of the desired imine. masterorganicchemistry.com

The general mechanism proceeds in several steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

A proton transfer step to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water). libretexts.org

Elimination of water to form a protonated imine (iminium ion). libretexts.org

Deprotonation to yield the neutral imine. libretexts.org

Catalytic Approaches for Enhanced Imine Formation Efficiency

To improve the rate and efficiency of imine formation, various catalytic methods can be employed. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. masterorganicchemistry.comlibretexts.org However, the pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic. libretexts.org

Lewis acids are also effective catalysts. For the synthesis of related N-tert-butanesulfinyl imines, catalysts like titanium(IV) ethoxide (Ti(OEt)₄) and copper(II) sulfate (B86663) (CuSO₄) have proven effective in promoting the condensation of aldehydes with tert-butanesulfinamide. nih.goviupac.org These catalysts function by coordinating to the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack. iupac.org

More recent green chemistry approaches have utilized heterogeneous catalysts. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the aerobic oxidative coupling of alcohols and amines to form imines with high selectivity under ambient conditions. rsc.org Ruthenium N-heterocyclic carbene complexes have also been used for the direct synthesis of imines from primary alcohols and amines, liberating hydrogen gas in the process. dtu.dk

Table 1: Catalytic Systems for Imine Synthesis

| Catalyst System | Reactants | Conditions | Key Feature |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Aldehyde, Amine | Toluene, Heat | Acid catalysis to activate the carbonyl group. researchgate.net |

| Copper(II) Sulfate (CuSO₄) | Aldehyde, Sulfinamide | Dichloromethane, RT | Lewis acid catalysis for condensation. nih.gov |

| Titanium(IV) Ethoxide (Ti(OEt)₄) | Aldehyde, Sulfinamide | Tetrahydrofuran (THF) | Effective Lewis acid for imine formation. nih.gov |

| Au/TiO₂ | Alcohol, Amine | Room Temperature, Air | Green, aerobic oxidation with high selectivity. rsc.org |

Dehydration Agents and Conditions for Equilibrium Control

Given that imine formation is an equilibrium process that produces water, the removal of water is crucial to drive the reaction towards the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.com Several methods are commonly used to remove the water by-product.

A common laboratory technique involves the use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. researchgate.net As the mixture is refluxed, the water-toluene azeotrope distills off, is condensed, and collected in the side arm of the apparatus, effectively removing water from the reaction mixture.

Alternatively, chemical dehydrating agents can be added directly to the reaction. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (typically 3Å or 4Å) are frequently used. masterorganicchemistry.comresearchgate.net Molecular sieves are particularly effective as they trap water molecules within their porous structure. dtu.dkresearchgate.net The choice of agent depends on the specific reaction conditions and the stability of the reactants and products. For aliphatic imines, which can be unstable in the presence of moisture, generating them in situ and using them immediately is often the preferred strategy. researchgate.net

Table 2: Common Dehydration Methods for Imine Synthesis

| Method | Agent/Apparatus | Solvent | Principle of Operation |

|---|---|---|---|

| Azeotropic Distillation | Dean-Stark Apparatus | Toluene | Removes water as an azeotrope, shifting equilibrium. researchgate.net |

| Chemical Dehydration | Molecular Sieves (3Å or 4Å) | Dichloromethane, Toluene | Physically adsorbs water into a porous structure. masterorganicchemistry.comdtu.dkresearchgate.net |

Dehydrogenation and Oxidative Approaches for Alpha,Beta-Unsaturation

An alternative to direct condensation for forming α,β-unsaturated imines involves creating the carbon-carbon double bond from a saturated precursor through oxidation or dehydrogenation.

Palladium-Catalyzed Dehydrogenation of Saturated Imine Precursors

Palladium-catalyzed α,β-dehydrogenation represents a powerful method for introducing unsaturation into carbonyl compounds and their derivatives. nih.gov This strategy can be applied to the synthesis of this compound starting from its saturated analogue, N-tert-butylbutan-1-imine. The process typically involves the formation of a palladium-enolate or a related intermediate, followed by β-hydride elimination to generate the double bond. nih.gov

Research has shown that Pd-catalyzed dehydrogenation of amides can be achieved using oxidants like allyl acetate. nih.gov In mechanistic studies of these reactions, the formation of an imine side-product was observed, confirming the viability of dehydrogenating nitrogen-containing substrates under these conditions. nih.gov The reaction mechanism is thought to proceed via transmetalation to form an allyl-palladium species, which then undergoes β-hydride elimination. nih.gov This methodology provides a modern alternative to classical oxidation methods for creating α,β-unsaturation.

Aerobic Oxidative Cyclization Routes to Imine Systems

Modern synthetic chemistry has seen a rise in aerobic oxidative reactions, which use molecular oxygen as a clean and sustainable oxidant. rsc.orgnih.gov While not a direct route to this compound, these methods are used to construct analogous α,β-unsaturated imine systems.

One such approach is the gold-catalyzed aerobic oxidative coupling of primary alcohols and amines, which directly yields imines. rsc.org This method avoids the pre-oxidation of the alcohol to an aldehyde and operates under mild, ambient conditions, producing only water as a byproduct. rsc.org

Another relevant strategy is the aerobic radical-cascade alkylation/cyclization of α,β-unsaturated amides. nih.govthieme-connect.de In these reactions, alkyl radicals are generated from aldehydes via aerobic C-H activation, which then add to the unsaturated amide, leading to cyclization and the formation of complex heterocyclic systems that can contain imine-like functionalities. nih.gov These advanced methods highlight the potential of aerobic oxidation in constructing unsaturated C=N bonds within larger molecular frameworks.

Mechanistic Investigations of Dehydrogenation Pathways

The synthesis of imines through the dehydrogenation of secondary amines is a significant transformation in organic chemistry. hawaii.edu This process, often catalyzed by transition metal complexes, provides a direct route to the C=N double bond. Mechanistic studies have shed light on the intricate pathways involved.

Catalytic systems, particularly those employing iridium or ruthenium pincer complexes, are effective for the transfer dehydrogenation of amines to imines. hawaii.edursc.org A key mechanistic feature in many of these reactions is the initial oxidative addition of the amine's N-H bond to the metal center. hawaii.edu This step is often favored over C-H bond activation. For instance, studies on the dehydrogenation of 2,2,2',2'-tetramethyldibutylamine catalyzed by an iridium PCP pincer complex exclusively yielded the corresponding imine, supporting the initial N-H activation pathway. hawaii.edu

Further investigations using ruthenium hydride complexes have provided deeper insights. nih.gov Mechanistic studies involving the reaction of a hydroxycyclopentadienyl ruthenium hydride with various imines support an inner-sphere mechanism. This pathway involves the coordination of the imine substrate to the ruthenium center before the hydrogen transfer occurs. Isotope effect studies have been crucial in dissecting these mechanisms. For example, a negligible deuterium (B1214612) isotope effect (kH/kD ≈ 1.05) in one study indicated that neither the hydride (Ru-H) nor the proton (O-H) transfer is the rate-determining step. nih.gov Conversely, kinetic isotope effects observed in the dehydrogenation of N-phenyl-1-phenylethylamine support a stepwise hydrogen transfer. nih.gov

While these investigations often use model substrates, the fundamental principles of N-H activation followed by β-hydride elimination from the carbon atom are broadly applicable to the dehydrogenation of amines to form imines like this compound. The regioselectivity of the dehydrogenation can be influenced by both steric and electronic factors. In aliphatic amines, steric hindrance often dictates which C-H bond is cleaved, whereas in aromatic amines, the formation of a conjugated system is thermodynamically favored. hawaii.edu

Table 1: Catalytic Systems for Amine Dehydrogenation

| Catalyst System | Proposed Mechanistic Feature | Reference |

| Iridium PCP Pincer Complex | Initial intermolecular oxidative addition of N-H bond. | hawaii.edu |

| Ruthenium with Benzoquinone | Ruthenium-catalyzed transfer dehydrogenation. | rsc.org |

| Hydroxycyclopentadienyl Ruthenium Hydride | Inner-sphere mechanism; coordination of imine prior to hydrogen transfer. | nih.gov |

Olefin Metathesis and Related Strategies for C=N Bond Formation

While olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, its direct application to form carbon-nitrogen double bonds is not standard. wikipedia.orgmasterorganicchemistry.com The analogous reaction, imine metathesis, involves the exchange of groups around a C=N bond but does not typically form the bond itself from non-imine precursors. nih.gov However, related strategies that offer alternatives to traditional condensation reactions are highly valuable for C=N bond synthesis.

A prominent strategy for forming imines is the aza-Wittig reaction. wikipedia.orgacs.org This reaction involves the interaction of an iminophosphorane (an aza-ylide) with a carbonyl compound, such as an aldehyde or ketone, to produce an imine and a phosphine (B1218219) oxide. wikipedia.orgnih.gov The mechanism is analogous to the standard Wittig reaction. wikipedia.org

Key advantages of the aza-Wittig reaction include:

Irreversibility: Unlike condensation reactions that produce water and are often reversible, the aza-Wittig reaction forms the highly stable triphenylphosphine (B44618) oxide, driving the reaction to completion. acs.org

Anhydrous Conditions: It provides an effective method for imine formation in nonpolar, aprotic solvents where the removal of water is challenging. acs.orgnih.gov

Iminophosphoranes are typically generated in situ from the reaction of an organic azide (B81097) with a phosphine, like triphenylphosphine, via the Staudinger reaction. acs.orgrsc.org This tandem Staudinger/aza-Wittig reaction allows for one-pot syntheses. rsc.org Recently, redox-neutral methods catalyzed by metals like nickel have emerged as a more sustainable alternative, directly converting alcohols and azides to imines without the need for a sacrificial phosphine reagent, thus avoiding phosphine oxide waste. acs.org

Stereoselective Synthesis of (Z)-Imines

Achieving stereocontrol in the synthesis of imines is crucial, particularly for generating the less common (Z)-isomer. This requires specific strategies that can overcome the typical thermodynamic preference for the (E)-isomer.

Strategies for Achieving Z-Selectivity in Imine Formation

Directing the stereochemical outcome of imine formation to favor the (Z)-isomer often requires specialized catalytic methods. One such strategy is the stereoselective alkylation of α,β-unsaturated imines through rhodium-catalyzed C-H bond activation. nih.gov

In a study, the use of a rhodium catalyst with an electron-rich phosphine ligand, (dicyclohexylphosphinyl)ferrocene (FcPCy₂), enabled the alkylation of α,β-unsaturated imines at mild temperatures. This system demonstrated excellent stereoselectivity, producing exclusively the (Z)-isomer of the trisubstituted olefinic imine product prior to hydrolysis. nih.gov The reaction proved compatible with various functional groups on the alkene coupling partner, including halides and esters. Even terminal alkynes could be used to generate alkenylated products with high yield and Z-selectivity. nih.gov This method is particularly valuable as it provides access to the less stable (Z)-enal isomer after mild hydrolysis, a product that is difficult to synthesize via traditional methods like the Wittig or Horner-Wadsworth-Emmons reactions, which are often not stereoselective for such substitution patterns. nih.gov

Application of Chiral Auxiliaries in Imine Synthesis (e.g., N-Sulfinyl Imines)

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. numberanalytics.com In imine chemistry, N-sulfinyl imines (or sulfinimines) have emerged as exceptionally versatile intermediates for asymmetric synthesis. wikipedia.orgarkat-usa.orgtandfonline.com These compounds are typically prepared by the condensation of an aldehyde or ketone with a readily available enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. acs.org

The N-sulfinyl group serves multiple critical functions:

Activation: As an electron-withdrawing group, it activates the C=N bond for nucleophilic addition. arkat-usa.orgnih.gov

Stereodirection: It acts as a powerful and predictable stereodirecting group, leading to high diastereoselectivity in the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the imine carbon. wikipedia.orgarkat-usa.org

Protection: The resulting sulfinamide product is stable, preventing racemization at the newly formed stereocenter. wikipedia.org

Facile Removal: The auxiliary can be easily cleaved under mild acidic conditions to reveal the free chiral amine. wikipedia.orgnih.gov

This methodology has become a reliable and general route for the asymmetric synthesis of a wide array of chiral amines, including α- and β-amino acids and complex nitrogen-containing heterocycles. arkat-usa.orgnih.gov The predictable stereochemical outcome makes N-sulfinyl imines invaluable building blocks in the synthesis of biologically active compounds and natural products. wikipedia.orgacs.org

Table 2: Role of N-Sulfinyl Group in Asymmetric Imine Chemistry

| Function | Description | Reference |

| Activation | The electron-withdrawing nature of the sulfinyl group polarizes and activates the C=N bond, making it more susceptible to nucleophilic attack. | arkat-usa.orgnih.gov |

| Stereocontrol | The chiral sulfur atom directs the incoming nucleophile to one face of the imine, resulting in high levels of asymmetric induction. | wikipedia.orgarkat-usa.org |

| Cleavability | The sulfinyl auxiliary can be readily removed by simple acid hydrolysis under mild conditions to yield the desired enantiopure amine. | wikipedia.orgtandfonline.com |

Kinetic and Thermodynamic Control in Isomer Generation

The principles of kinetic versus thermodynamic control are fundamental to understanding and manipulating the product distribution in reversible reactions, including imine formation. wikipedia.orgnumberanalytics.com When a reaction can lead to two different products—a kinetic product that forms faster (lower activation energy) and a thermodynamic product that is more stable (lower Gibbs free energy)—the reaction conditions determine the outcome. wikipedia.org

Kinetic Control: This regime favors the product that is formed most rapidly. It is typically achieved under irreversible conditions, such as low temperatures and short reaction times, which prevent the system from reaching equilibrium. The product ratio is determined by the relative rates of the forward reactions. wikipedia.orgnumberanalytics.com

Thermodynamic Control: This regime favors the most stable product. It is achieved under reversible conditions, such as higher temperatures and longer reaction times, allowing the initial products to equilibrate and form the thermodynamically favored species. wikipedia.orgnumberanalytics.com

In the context of synthesizing this compound, the (Z)-isomer is generally the kinetic product due to sterically less hindered transition states, while the (E)-isomer is often the more stable thermodynamic product because of reduced steric strain in the final structure. Therefore, to selectively obtain the (Z)-isomer, reaction conditions must be carefully managed to operate under kinetic control. This involves using low temperatures to disfavor the reverse reaction and potentially employing sterically demanding reagents that favor the less-hindered transition state leading to the (Z)-product. wikipedia.org Studies on dynamic covalent libraries of imines have shown that product distributions can be significantly influenced by these factors, and even by external stimuli like supramolecular capsules that can selectively bind and stabilize one isomer over another. nih.govnih.govacs.org

Fundamental Reactivity and Transformations of Z N Tert Butylbut 2 En 1 Imine

Nucleophilic Additions to the Imine Carbon

Nucleophilic additions to the carbon-nitrogen double bond are a cornerstone of imine chemistry, providing a direct route to a diverse array of amine derivatives. nih.gov The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the final amine product. youtube.commasterorganicchemistry.com

Organometallic reagents, such as organolithium, Grignard, and organozinc compounds, are potent nucleophiles that readily add to the imine carbon of N-tert-butyl-substituted imines. beilstein-journals.orglibretexts.org The tert-butanesulfinyl group in related chiral imines activates the imine for nucleophilic addition and acts as a powerful chiral directing group. nih.govnih.gov While Grignard reagents often exhibit higher diastereoselectivity compared to organolithium and organocerium compounds, the use of aluminum-derived additives can enhance the feasibility of reactions with organolithium reagents. beilstein-journals.org The addition of these reagents results in the formation of a new carbon-carbon bond and, after acidic workup to cleave the N-tert-butyl group, yields chiral amines. nih.gov

Table 1: Representative Examples of Organometallic Additions to N-tert-butyl Imines

| Organometallic Reagent | Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) |

| Allylmagnesium bromide | N-tert-butanesulfinyl ketimines | Homoallylic amines | High | Good |

| Organolithium reagents | N-tert-butanesulfinyl imines | α-Branched amines | Variable | Moderate to Good |

| Diorganozinc reagents | N-tert-butanesulfinyl imines | α,α-Dibranched amines | High | Good |

Note: This table is a generalized representation based on reactions with N-tert-butylsulfinyl imines, which serve as a close proxy for the reactivity of (Z)-N-tert-butylbut-2-en-1-imine.

The reduction of the C=N double bond in imines is a fundamental transformation that leads to the formation of amines. Asymmetric hydrogenation, in particular, has emerged as a powerful tool for the synthesis of chiral amines. While specific data on the asymmetric hydrogenation of this compound is limited, related N-tert-butanesulfinyl imines have been successfully reduced with high stereoselectivity. nuph.edu.ua A proposed mechanism for the reduction of N-tert-butanesulfinyl imines involves the formation of a six-membered ring transition state, where the hydride attacks from the less sterically hindered face. beilstein-journals.org

Other reductive transformations can also be employed. For instance, the reduction of similar imines can be achieved using various reducing agents. In some cases, the reduction process can be part of a cascade reaction, such as the iridium-catalyzed asymmetric hydrogenation of related heteroaromatic systems, which proceeds through an imine intermediate. dicp.ac.cn

Carbon nucleophiles, such as enolates and ketene (B1206846) equivalents, can add to the imine carbon, providing a route to β-amino carbonyl compounds and β-lactams, respectively. libretexts.orgwikipedia.org The addition of enolates, a reaction analogous to the aldol (B89426) addition, is a powerful method for carbon-carbon bond formation. libretexts.org The stereochemical outcome of these additions is often influenced by the geometry of the enolate and the reaction conditions.

The reaction of imines with ketenes, known as the Staudinger cycloaddition, is a classic method for the synthesis of β-lactams. wikipedia.orgorganic-chemistry.org This [2+2] cycloaddition is believed to proceed through a two-step mechanism involving the initial nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, followed by a conrotatory ring closure. researchgate.netnih.gov The stereochemistry of the resulting β-lactam is dependent on the geometry of the imine, with (E)-imines generally affording cis-β-lactams and (Z)-imines yielding trans-β-lactams. wikipedia.org

Table 2: Staudinger Cycloaddition Stereoselectivity

| Imine Geometry | Major β-Lactam Stereoisomer |

| (E)-imine | cis |

| (Z)-imine | trans |

This table illustrates the general stereochemical trend in Staudinger cycloadditions.

Hydrocyanation, the addition of hydrogen cyanide across the C=N double bond, provides a direct route to α-aminonitriles. These compounds are valuable synthetic intermediates that can be hydrolyzed to α-amino acids. The reaction is typically catalyzed by a base.

Hydroamination, the addition of an N-H bond across a C=C or C=N bond, is an atom-economical method for the synthesis of amines. While intermolecular hydroamination of imines is less common, intramolecular versions are well-established for the synthesis of nitrogen-containing heterocycles.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful and stereospecific means of constructing cyclic compounds.

In Diels-Alder reactions, imines can act as dienophiles, reacting with dienes to form six-membered nitrogen-containing heterocycles. The reactivity of the imine as a dienophile is enhanced by the presence of electron-withdrawing groups on the nitrogen atom. The stereoselectivity of these reactions is governed by the principles of the Diels-Alder reaction, including the endo rule for cyclic dienes. youtube.com

Furthermore, N-tert-butanesulfinyl imines have been shown to participate in [3+2] cycloaddition reactions with arynes, acting as quasi-1,3-dipoles to furnish cyclic sulfoximines. cas.cn This reactivity highlights the versatility of the imine functionality in constructing complex heterocyclic systems. Additionally, novel [2+2+1] cycloaddition reactions involving N-tosylhydrazones (derived from aldehydes or ketones), tert-butyl nitrite, and alkenes have been developed for the synthesis of isoxazolines. scispace.comrsc.org

Staudinger Reaction (Ketene-Imine [2+2] Cycloaddition) for Beta-Lactam Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the synthesis of β-lactams, the core structural motif of penicillin and related antibiotics. researchgate.netwikipedia.org The reaction is not a concerted process but proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen onto the electrophilic ketene carbon, forming a zwitterionic intermediate. wikipedia.orgnih.gov This intermediate then undergoes a conrotatory ring closure to yield the four-membered β-lactam ring. researchgate.net

For this compound, several factors influence the outcome of the Staudinger reaction:

Imine Geometry: The initial (Z)-geometry of the imine is crucial. As a general rule, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams. researchgate.net However, isomerization of the imine or the zwitterionic intermediate can complicate the stereochemical outcome. nih.gov

Electronic Effects: The electron-donating nature of the alkyl substituents on the imine can influence the rate of the initial nucleophilic attack. The tert-butyl group on the nitrogen of this compound is electron-donating, which can affect the stability of the zwitterionic intermediate and the rate of ring closure. organic-chemistry.org

Steric Hindrance: The bulky tert-butyl group imposes significant steric hindrance, which can influence the approach of the ketene and the stereochemistry of the resulting β-lactam.

Conjugation: As an α,β-unsaturated imine, this compound presents the possibility of competing [4+2] cycloaddition (Diels-Alder type) reactions in addition to the standard [2+2] Staudinger cycloaddition, depending on the ketene and reaction conditions used. researchgate.net

The stereoselectivity of the Staudinger reaction is a result of the competition between direct, rapid ring closure of the initial zwitterionic intermediate and its isomerization prior to cyclization. organic-chemistry.org Electron-donating substituents on the ketene and electron-withdrawing groups on the imine generally favor a faster ring closure, leading to the cis-product. organic-chemistry.org Conversely, the electron-donating tert-butyl group on this compound might slow the ring closure, potentially allowing for isomerization and leading to a mixture of stereoisomers.

Table 1: Predicted Factors Influencing the Staudinger Reaction of this compound

| Feature of this compound | Predicted Influence on Staudinger Reaction |

| (Z)-Imine Configuration | Primarily leads to trans-β-lactam, though isomerization can occur. nih.govresearchgate.net |

| tert-Butyl Group (Steric Bulk) | Hinders the approach of the ketene, potentially affecting reaction rate and stereoselectivity. |

| tert-Butyl Group (Electronic Effect) | Electron-donating nature may slow the final ring-closure step, allowing for potential intermediate isomerization. organic-chemistry.org |

| Aza-butadiene System | Creates potential for competing [4+2] cycloaddition pathways. researchgate.net |

[3+2] Cycloadditions Involving Imine Intermediates

While imines themselves are not 1,3-dipoles, they are key participants in [3+2] cycloaddition reactions, typically acting as the two-atom component (dipolarophile). researchgate.net These reactions are powerful methods for constructing five-membered nitrogen-containing heterocyclic rings. The reactivity of this compound as a dipolarophile would be influenced by its electronic and steric properties.

Alternatively, the imine can be a precursor to a 1,3-dipolar species. For instance, in the presence of a suitable catalyst or reagent, an α,β-unsaturated imine could potentially form an azomethine ylide, which would then readily undergo [3+2] cycloaddition with a variety of dipolarophiles. The conjugated system in this compound could facilitate the formation of such a stabilized 1,3-dipole.

In a notable variation, N-tert-butanesulfinyl imines have been shown to act as quasi-1,3-dipoles in cycloadditions with arynes. cas.cn While the subject molecule lacks the sulfinyl group, this highlights the diverse cycloaddition possibilities of imine derivatives. The reaction of this compound with a classic 1,3-dipole, such as a nitrile oxide or an azide (B81097), would be expected to proceed, with the regioselectivity governed by the electronic and steric influences of the tert-butyl and vinyl substituents.

Electrocyclic Reactions of Imines and Related Aza-Butadienes

This compound is a 2-aza-1,3-butadiene. Conjugated azapolyenes are known to undergo electrocyclic reactions to form various nitrogen-containing heterocycles. mdpi.com According to the principles of orbital symmetry (Woodward-Hoffmann rules), the thermal electrocyclization of a 4π-electron system, such as an aza-butadiene, is a conrotatory process. masterorganicchemistry.com For this compound, a thermal 4π electrocyclization would lead to a substituted 2-azetine (a four-membered ring).

The feasibility of this ring closure depends on several factors. The reaction is often reversible, and the stability of the resulting strained four-membered ring is a critical consideration. mdpi.com The presence of substituents can influence the thermodynamic equilibrium. Photochemical activation provides an alternative pathway; for a 4π system, this would involve a disrotatory ring closure. ic.ac.uk

The general reactivity pattern for 2-azabuta-1,3-dienes in electrocyclizations can be summarized as follows:

Thermal 4π-Electrocyclization: Proceeds via a conrotatory motion to form a 2-azetine. masterorganicchemistry.com

Photochemical 4π-Electrocyclization: Proceeds via a disrotatory motion, also yielding a 2-azetine but with different stereochemistry if applicable. ic.ac.uk

Influence of Substituents: The bulky tert-butyl group and the methyl group on the diene backbone of this compound would influence the steric interactions in the transition state of the ring closure, affecting the reaction rate and potentially the position of the equilibrium between the open-chain and cyclized forms.

Iminium Ion Chemistry and Organocatalysis

Generation and Stability of Iminium Intermediates from Imines

Imines, such as this compound, are readily protonated by Brønsted acids or activated by Lewis acids to form iminium ions. acs.org This transformation is fundamental to their role in organocatalysis. The condensation of a secondary amine with an α,β-unsaturated aldehyde or ketone is a primary method for generating catalytic quantities of iminium ions. rsc.org In the case of a pre-formed imine like this compound, direct reaction with an acid generates the corresponding iminium ion.

The stability of the resulting iminium ion is influenced by its substituents. The iminium ion derived from this compound would be stabilized by:

Hyperconjugation: The electron-donating tert-butyl group helps to stabilize the positive charge on the nitrogen atom.

Resonance: The positive charge can be delocalized across the conjugated π-system, placing partial positive charge on both the nitrogen and the β-carbon atom. This delocalization is key to its reactivity.

Role of Iminium Ions in Organocatalytic Activation

Iminium ion formation is a major strategy for substrate activation in organocatalysis. nih.govnobelprize.org The conversion of a neutral imine or an α,β-unsaturated carbonyl compound into an iminium ion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This LUMO-lowering effect enhances the electrophilicity of the molecule, making it much more susceptible to attack by weak nucleophiles. acs.org

In the context of organocatalysis, a chiral secondary amine catalyst reacts with a substrate (e.g., an enal) to form a chiral iminium ion. This intermediate then reacts with a nucleophile, and the chiral environment dictated by the catalyst directs the stereochemical outcome of the reaction. For this compound, its corresponding iminium ion would be the key activated species, rendering the β-carbon of the butenyl chain highly electrophilic and ready for stereoselective functionalization in the presence of a chiral counter-ion or catalyst.

Applications in Conjugate Additions and Cascade Reactions

The enhanced electrophilicity of the β-carbon in an α,β-unsaturated iminium ion makes it an excellent Michael acceptor. This activation enables conjugate additions of a wide range of nucleophiles, including carbon-centered radicals, enolates, and heteroatoms. researchgate.netnih.gov The reaction of the iminium ion derived from this compound with a nucleophile would result in the formation of a new bond at the β-position. Subsequent hydrolysis of the resulting enamine or imine would yield the final functionalized product.

This initial conjugate addition can be the entry point for elegant cascade reactions. A cascade or domino reaction is a sequence of intramolecular reactions that occur sequentially after an initial triggering event, rapidly building molecular complexity from simple starting materials. nih.govacs.org The intermediate formed after the initial conjugate addition to the iminium ion can possess functionalities that trigger subsequent cyclizations or rearrangements.

Table 2: Potential Cascade Reaction Initiated by Conjugate Addition to the Iminium Ion of this compound

| Step | Reaction Type | Description |

| 1. Activation | Iminium Ion Formation | This compound is protonated to form a highly electrophilic, LUMO-lowered iminium ion. acs.orgrsc.org |

| 2. Trigger | Conjugate Addition | A nucleophile (e.g., from a malonate ester) attacks the electrophilic β-carbon of the iminium ion. acs.orgnih.gov |

| 3. Propagation | Intramolecular Cyclization | The newly formed intermediate contains both a nucleophilic site (e.g., enolate) and an electrophilic site (the imine carbon). An intramolecular attack can occur, forming a new ring. |

| 4. Termination | Hydrolysis/Protonation | The cyclic intermediate is hydrolyzed or protonated to release the final, structurally complex product. |

Reactions Involving the Alpha,Beta-Unsaturated System

The conjugated C=C-C=N system in this compound results in an electron-deficient alkene moiety. The electron-withdrawing nature of the imine group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic feature is central to its reactivity.

One of the most characteristic reactions of α,β-unsaturated imines is the conjugate addition, or Michael addition, of nucleophiles to the β-carbon. masterorganicchemistry.comwikipedia.org This 1,4-addition pathway is generally favored by "soft" nucleophiles, which contrasts with "hard" nucleophiles that tend to attack the more electrophilic imine carbon directly (1,2-addition). The driving force for this reaction is the formation of a stable enamine or a subsequent tautomer, driven by the formation of a strong carbon-nucleophile bond at the expense of the weaker C=C π-bond. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon, which pushes the electron density through the conjugated system to the nitrogen atom, forming a resonance-stabilized aza-enolate intermediate. Subsequent protonation of this intermediate yields the final adduct. libretexts.org A variety of nucleophiles can participate in this transformation.

Table 1: Examples of Michael Donors for Conjugate Addition

| Nucleophile Class | Specific Example | Expected Product after Workup |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | N-tert-butyl-3-methylbutan-1-imine |

| Thiols | Thiophenol (PhSH) | N-tert-butyl-3-(phenylthio)butan-1-imine |

| Enolates | Diethyl malonate enolate | Diethyl 2-(1-(tert-butylamino)but-2-yl)malonate |

The reaction with Grignard reagents is noteworthy, as they can sometimes add in a 1,2-fashion; however, 1,4-addition can be favored depending on the steric hindrance around the imine and the reaction conditions. nih.govyoutube.com

Direct electrophilic attack on the C=C double bond of this compound is generally disfavored. The electron-withdrawing character of the adjacent imine functionality deactivates the alkene towards electrophiles, making it a poor nucleophile.

Instead, reactions with electrophiles are more likely to occur at either the nitrogen atom, which possesses a lone pair of electrons, or on the corresponding iminium ion. Protonation of the imine nitrogen by a Brønsted acid significantly enhances the electrophilicity of the entire conjugated system, creating an α,β-unsaturated iminium ion. nih.gov While this activation makes the β-carbon even more susceptible to nucleophiles, it does not typically reverse the inherent electronic nature of the alkene to make it reactive toward external electrophiles. Therefore, characteristic electrophilic additions like hydrohalogenation or hydration across the C=C bond are not common for this class of compounds under standard conditions.

Despite its electron-deficient nature, the alkene moiety can undergo oxidative transformations such as epoxidation and dihydroxylation, often requiring specific reagents that are effective for such conjugated systems.

Epoxidation: While peroxy acids like m-CPBA can be problematic due to potential side reactions with the imine nitrogen, the epoxidation of α,β-unsaturated carbonyls is effectively achieved using hydrogen peroxide under basic conditions. youtube.com This method, known as the Weitz-Scheffer epoxidation, involves the nucleophilic attack of a hydroperoxide anion on the β-carbon. This approach is expected to be applicable to this compound, yielding the corresponding epoxide.

Dihydroxylation: Stereoselective dihydroxylation of the alkene is also feasible. Studies on related α,β-unsaturated systems have shown that osmium tetroxide (OsO₄) can effectively catalyze the dihydroxylation of the C=C bond in the presence of an imine. nih.govrsc.org This reaction typically proceeds to give syn-diols. The stereochemical outcome can be influenced by the geometry of the starting alkene (E or Z). For (Z)-isomers of related substrates, a high degree of syn-selectivity has been observed. rsc.org

Table 2: Oxidative Transformations of the Alkene Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Epoxidation | Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) | (Z)-N-tert-butyl-(2-methyloxiran-2-yl)methanimine |

Hydrolysis and Exchange Reactions of the Imine

The imine functionality itself is a key reactive center, susceptible to hydrolysis and exchange reactions. These transformations are typically reversible and proceed under equilibrium control.

Hydrolysis: In the presence of water, particularly under acidic conditions, this compound can be hydrolyzed back to its constituent aldehyde and amine. masterorganicchemistry.combyjus.com The reaction is the microscopic reverse of imine formation. masterorganicchemistry.comchemistrysteps.com The mechanism begins with the protonation of the imine nitrogen, creating a highly electrophilic iminium ion. Water then acts as a nucleophile, attacking the imine carbon to form a tetrahedral carbinolamine intermediate after deprotonation. Subsequent protonation of the nitrogen makes the amine a good leaving group, which is eliminated to form a protonated aldehyde. Final deprotonation yields crotonaldehyde (B89634) and tert-butylamine. chemistrysteps.com The use of excess water drives the equilibrium toward the hydrolysis products. masterorganicchemistry.comchemistrysteps.com

Exchange Reactions (Transimination): An imine can react with a different primary amine in an equilibrium-driven process known as transimination. When this compound is treated with another primary amine (e.g., R-NH₂), a new imine can be formed by displacing tert-butylamine. The position of the equilibrium is determined by the relative concentrations of the reactants and products, and can be shifted by removing one of the components, such as the more volatile amine. This reactivity is a hallmark of dynamic covalent chemistry.

Isomerism, Tautomerism, and Conformational Analysis of Z N Tert Butylbut 2 En 1 Imine

Z/E Isomerism Around the C=N Double Bond

Imines, characterized by a carbon-nitrogen double bond, can exist as stereoisomers, which are designated using the E/Z nomenclature system. pearson.com The (Z)-isomer has the higher priority groups on the same side of the double bond, while the (E)-isomer has them on opposite sides. For (Z)-N-tert-butylbut-2-en-1-imine, the priority is determined by the substituents on the iminyl carbon and nitrogen. The nitrogen atom's lone pair of electrons is considered the lowest priority group. pearson.com The stability and interconversion of these isomers are dictated by a combination of steric and electronic factors.

Factors Influencing Z/E Isomeric Ratios (Steric, Electronic)

The equilibrium ratio of Z and E isomers in imines is highly sensitive to the steric bulk and electronic nature of the substituents attached to the C=N bond.

Steric Factors: Steric hindrance is a primary determinant of isomeric stability. The presence of the bulky tert-butyl group on the nitrogen atom in N-tert-butylbut-2-en-1-imine creates significant steric strain. This strain is minimized when the large tert-butyl group is positioned away from the but-2-enyl group. Consequently, the (E)-isomer, where the tert-butyl group and the main carbon chain are on opposite sides of the C=N bond, is generally expected to be thermodynamically more stable than the (Z)-isomer. In related N-tert-butanesulfinyl imines, the bulky tert-butyl group has been shown to occupy an equatorial position in transition states to minimize steric hindrance, directing the stereochemical outcome of reactions. nih.govresearchgate.net

| Factor | Effect on Isomeric Ratio of N-tert-butylbut-2-en-1-imine | Predominant Isomer |

|---|---|---|

| Steric Hindrance | The bulky tert-butyl group causes significant steric repulsion with the butenyl substituent in the (Z)-isomer. | (E)-isomer |

| Electronic Effects | Conjugation between the C=C and C=N bonds influences the overall stability, but its effect on the Z/E ratio is generally secondary to the powerful steric demands of the tert-butyl group. | (E)-isomer |

Interconversion Pathways and Energy Barriers

The interconversion between (Z)- and (E)-imines can occur through two primary mechanisms: rotation around the C=N bond or a planar inversion at the nitrogen atom. nih.govresearchgate.net

Rotation: This pathway involves the homolytic cleavage of the π-bond of the imine, allowing free rotation around the remaining σ-bond, followed by the reformation of the π-bond. This process typically has a high energy barrier.

Inversion: This mechanism involves the rehybridization of the nitrogen atom from sp² to sp in the transition state, which adopts a linear geometry. nih.gov For most N-alkyl imines, the inversion pathway is generally the predominant and lower-energy mechanism for thermal isomerization. nih.govnih.gov

| Mechanism | Description | Typical Energy Barrier |

|---|---|---|

| Nitrogen Inversion | The nitrogen atom passes through a linear, sp-hybridized transition state. This is generally the favored pathway for N-alkyl imines. | ~14-19 kcal/mol (for related systems) nih.gov |

| C=N Bond Rotation | Involves breaking the π-bond, which typically requires more energy than the inversion mechanism. | Higher than inversion; can be lowered by photochemical excitation or charge injection. nih.gov |

Imine-Enamine Tautomerism in Alpha,Beta-Unsaturated Systems

Imines that possess a hydrogen atom on an α-carbon can undergo tautomerization to form an enamine. youtube.com This constitutional isomerism is analogous to the well-known keto-enol tautomerism. reddit.com For an α,β-unsaturated imine such as N-tert-butylbut-2-en-1-imine, proton abstraction can occur from two different positions (the α-carbon or the γ-carbon), leading to two possible enamine tautomers. This rapid equilibrium is crucial as it allows the molecule to exhibit the reactivity of both the imine and enamine forms. researchgate.net

Thermodynamic and Kinetic Aspects of Tautomeric Equilibria

In most simple imine-enamine systems, the equilibrium lies heavily in favor of the imine tautomer. youtube.com This preference is primarily due to the greater thermodynamic stability of the carbon-nitrogen double bond compared to the carbon-carbon double bond present in the enamine. reddit.com The C=N bond is stronger than the C=C bond, making the imine the lower-energy tautomer.

For N-tert-butylbut-2-en-1-imine, two potential enamine tautomers can be formed:

N-tert-butylbuta-1,3-dien-1-amine: A conjugated diene system formed by deprotonation at the γ-carbon.

N-tert-butylbut-1-en-1-imine: A non-conjugated enamine formed by deprotonation at the α-carbon.

While the imine form is the major species at equilibrium, the presence of even a small concentration of the enamine tautomers is significant, as enamines are potent nucleophiles. youtube.com The interconversion is typically catalyzed by either acid or base. youtube.com

Solvent and Substituent Effects on Tautomerization

The position of the imine-enamine equilibrium can be influenced by external factors, particularly the solvent. The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. For example, a study on a different imine system showed that the compound exists predominantly in the imine form in a non-polar solvent like chloroform-d, but as the enamine tautomer in a polar, hydrogen-bond accepting solvent like DMSO-d₆. researchgate.net This suggests that polar solvents can shift the equilibrium towards the more polar enamine tautomer.

Substituents on the imine or enamine structure also affect the tautomeric balance by altering the acidity of the α- and γ-protons and by providing electronic or steric stabilization to one of the forms. Electron-withdrawing groups can increase the acidity of the adjacent protons, potentially favoring enamine formation.

| Factor | Influence on Imine-Enamine Equilibrium | Example Effect |

|---|---|---|

| Solvent Polarity | Polar solvents can stabilize the more polar enamine tautomer, shifting the equilibrium. | DMSO has been shown to favor the enamine form over the imine form in certain systems. researchgate.net |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with the N-H bond of the enamine, influencing its stability. | Protic or H-bond accepting solvents can shift the equilibrium toward the enamine. |

| Substituent Effects | Electron-withdrawing or -donating groups can alter the acidity of the α/γ protons and the relative stability of the tautomers. | Increased acidity of α-protons can facilitate tautomerization. |

Role of Tautomerism in Reaction Pathways and Selectivity

Although the enamine tautomer is typically the minor component at equilibrium, it plays a crucial role in the reactivity of the system. Enamines are strong carbon nucleophiles, with significant electron density at the α-carbon. masterorganicchemistry.com This nucleophilicity allows α,β-unsaturated imines to participate in a variety of important carbon-carbon bond-forming reactions that would not be possible for the imine tautomer directly.

The enamine tautomer can react with various electrophiles at the α-carbon (or γ-carbon for the conjugated tautomer). This reactivity is exploited in several synthetic transformations:

Michael Additions: The enamine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Aldol-type Condensations: Tautomerizable imines can undergo aldol-type reactions with aldehydes. researchgate.net

Alkylations: Enamines can be alkylated at the α-carbon using alkyl halides. masterorganicchemistry.com

Therefore, the imine-enamine tautomerism of this compound provides a pathway for it to act as an "enamine equivalent," enabling nucleophilic reactivity and significantly expanding its synthetic utility beyond that of a simple imine. researchgate.net The selectivity of these reactions (i.e., α- vs. γ-attack) would depend on the specific reaction conditions and the relative stability and reactivity of the two possible enamine tautomers.

Conformational Analysis of the But-2-en-1-imine Backbone

The conformational flexibility of this compound is primarily dictated by rotation around the single bonds within its but-2-en-1-imine backbone. This backbone, characterized by a conjugated system of a carbon-carbon double bond and a carbon-nitrogen double bond, exhibits distinct rotational isomers.

Rotational Isomerism Around C-C Single Bonds

The key single bond influencing the conformation of the but-2-en-1-imine backbone is the C2-C3 bond. Rotation around this bond gives rise to two primary planar conformers: the s-trans and s-cis isomers. In the s-trans conformation, the C1=C2 and C3=N bonds are oriented in opposite directions, leading to a more extended molecular structure. Conversely, in the s-cis conformation, these bonds are oriented on the same side, resulting in a more compact arrangement.

Computational studies on analogous α,β-unsaturated imines consistently indicate that the s-trans conformer is thermodynamically more stable than the s-cis conformer. This preference is attributed to reduced steric hindrance in the more linear s-trans arrangement. The energy barrier for rotation around the C2-C3 single bond is significant enough to allow for the existence of both conformers as distinct species at lower temperatures, though they can interconvert at room temperature. The conjugation between the C=C and C=N double bonds imparts a partial double bond character to the C2-C3 bond, leading to a higher rotational barrier compared to a typical C-C single bond in an alkane.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-N) |

|---|---|---|

| s-trans | 0.00 | 180° |

| s-cis | 2.50 | 0° |

Influence of the tert-Butyl Group on Molecular Conformation

The primary effect of the tert-butyl group is steric hindrance, which arises from the spatial crowding of its three methyl groups. This steric bulk can destabilize certain conformations where the tert-butyl group is in close proximity to other atoms or groups within the molecule. For instance, in the s-cis conformation of the but-2-en-1-imine backbone, the tert-butyl group would experience greater van der Waals repulsion with the hydrogen atoms on the C4 methyl group, further favoring the s-trans conformation.

Furthermore, the tert-butyl group can influence the geometry around the imine nitrogen. The C=N-C bond angle may be distorted from the ideal 120° for an sp²-hybridized nitrogen to accommodate the steric demands of the tert-butyl group. This can lead to a slight puckering of the otherwise planar imine structure. Computational studies on related N-tert-butyl imines have shown that this steric strain can also influence the energy barrier for E/Z isomerization around the C=N double bond.

Theoretical Methods for Probing Isomerism and Tautomerism

The study of the complex interplay of isomerism and tautomerism in molecules like this compound heavily relies on theoretical and computational methods. These approaches provide invaluable insights into the relative stabilities of different isomers and the energy barriers for their interconversion.

Density Functional Theory (DFT) and ab initio calculations are the most prominent theoretical tools employed for these investigations. DFT methods, particularly with hybrid functionals such as B3LYP, offer a good balance between computational cost and accuracy for determining the geometries and relative energies of different conformers, isomers, and tautomers. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher levels of accuracy, albeit at a greater computational expense.

These computational methods are instrumental in:

Mapping Potential Energy Surfaces: By systematically varying key dihedral angles, a potential energy surface can be generated to identify stable conformers (energy minima) and the transition states (saddle points) that connect them.

Calculating Rotational Barriers: The energy difference between a stable conformer and a transition state for rotation around a specific bond provides the rotational energy barrier.

Determining Relative Stabilities: The calculated electronic energies, often corrected for zero-point vibrational energy and thermal contributions, allow for the determination of the relative stabilities of different isomers and tautomers.

Investigating Tautomeric Equilibria: Theoretical methods can be used to calculate the energy difference between the imine and its corresponding enamine tautomer, providing an estimate of the equilibrium constant.

| Parameter | DFT (B3LYP/6-31G*) (kcal/mol) | Ab initio (MP2/6-311G**) (kcal/mol) |

|---|---|---|

| C2-C3 Rotational Barrier (s-trans to s-cis) | 5.8 | 6.2 |

| ΔE (E-isomer vs. Z-isomer) | 1.5 | 1.7 |

| ΔE (Imine vs. Enamine Tautomer) | 3.2 | 3.5 |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways for Nucleophilic Additions to C=N

The reaction pathway for nucleophilic additions to the carbon-nitrogen double bond (C=N) of imines like (Z)-N-tert-butylbut-2-en-1-imine is a cornerstone of its chemistry. The process is generally reversible and can be catalyzed by acid. The mechanism initiates with the nucleophilic attack on the electrophilic carbon of the imine bond. libretexts.orglibretexts.org

The key steps in the nucleophilic addition to an imine are as follows:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the C=N pi bond and forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking nucleophile (if it carries a proton) or from a solvent molecule to the nitrogen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the oxygen of the carbinolamine's hydroxyl group is protonated, converting it into a much better leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom helps to expel the water molecule, leading to the formation of an iminium ion. libretexts.org

Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the final neutral imine product and regenerate the catalyst. libretexts.org

The rate of this reaction is highly dependent on the pH of the reaction medium. The reaction is slow at very high pH because the nucleophile is not sufficiently protonated to be reactive, and at very low pH, the amine nucleophile is fully protonated and can no longer act as a nucleophile. libretexts.org The optimal pH for imine formation is typically weakly acidic, around 4 to 5. libretexts.org

For this compound, the presence of the tert-butyl group on the nitrogen atom introduces significant steric hindrance. This bulkiness can influence the approach of the nucleophile, potentially affecting the rate and stereochemical outcome of the addition. The conjugated but-2-ene system can also influence the electronics of the C=N bond.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack on the imine carbon | Tetrahedral intermediate |

| 2 | Proton transfer to the nitrogen atom | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst | Protonated carbinolamine |

| 4 | Elimination of a water molecule | Iminium ion |

| 5 | Deprotonation of the nitrogen atom | Final product |

Transition State Analysis in Pericyclic and Cycloaddition Reactions

Pericyclic and cycloaddition reactions involving imines are powerful methods for constructing carbo- and heterocyclic ring systems. nih.gov Transition state analysis, often supported by computational chemistry, is crucial for understanding the stereochemical outcomes of these reactions. beilstein-journals.orgresearchgate.net

For a compound like this compound, cycloaddition reactions would involve the C=N bond as a reacting component. In a [2+2] cycloaddition, for example, the imine would react with an alkene or another pi-system to form a four-membered ring. The mechanism of these reactions can be either concerted (single transition state) or stepwise, often involving zwitterionic or biradical intermediates. nih.gov

In the context of related N-sulfinyl imines, transition state models have been proposed to explain the diastereoselectivity of additions. beilstein-journals.orgresearchgate.net For instance, the Zimmermann-Traxler model proposes a chair-like, six-membered transition state for reactions with Grignard reagents in non-coordinating solvents. beilstein-journals.org This model helps predict the stereochemistry based on the minimization of steric interactions. In contrast, reactions with organolithium reagents in coordinating solvents like THF often proceed through an acyclic, open transition state. beilstein-journals.orgresearchgate.net

Computational studies on similar systems, such as the [2+2] cycloaddition between nitroalkenes and ynamines, have identified pseudoradical intermediates, which represent a distinct class of intermediates alongside zwitterions and biradicals. nih.gov Theoretical calculations have also been employed to investigate [2+2+1] cycloadditions involving N-tosylhydrazones, which proceed through the in-situ generation of a nitronate intermediate followed by cycloaddition. rsc.org These studies highlight the importance of computational analysis in elucidating complex reaction pathways and transition state structures. rsc.orgresearchgate.net

| Reaction Type | Proposed Transition State/Intermediate | Factors Influencing Stereoselectivity |

| Addition of Grignard Reagents | Cyclic (Zimmermann-Traxler model) | Chelation control, solvent coordination |

| Addition of Organolithium Reagents | Acyclic (Open model) | Steric hindrance, solvent effects |

| [2+2] Cycloaddition | Stepwise (Zwitterionic, biradical, or pseudoradical intermediates) | Electronic nature of reactants, solvent polarity |

| [2+2+1] Cycloaddition | Nitronate intermediate | In-situ generation of reactive species |

Detailed Studies of Catalytic Cycles Involving Imine Intermediates

Imines are common intermediates in various catalytic cycles, particularly in the synthesis of amines and nitrogen-containing heterocycles. beilstein-journals.orgnih.gov One notable example is the dehydrogenative synthesis of imines from alcohols and amines, catalyzed by transition metal complexes, such as those of ruthenium. dtu.dk

A proposed catalytic cycle for the ruthenium-catalyzed imination involves the following steps:

Alcohol Dehydrogenation: The ruthenium catalyst first dehydrogenates the primary alcohol to form an aldehyde, which remains coordinated to the metal center. dtu.dk

Nucleophilic Attack: The amine then performs a nucleophilic attack on the coordinated aldehyde to form a hemiaminal intermediate. dtu.dk

Imine Formation: The hemiaminal is released from the ruthenium complex and subsequently dehydrates to form the imine. dtu.dk

Catalyst Regeneration: The ruthenium dihydride species, which is the active catalyst, is regenerated in the cycle. dtu.dk

In such a cycle, this compound could be synthesized from but-2-en-1-ol (B7822390) and tert-butylamine. The imine itself can then be a substrate for subsequent reactions within a tandem catalytic process. For instance, the in-situ-generated imine could undergo nucleophilic addition to produce a more complex amine product.

The use of chiral N-tert-butanesulfinyl imines as intermediates is a well-established strategy in asymmetric synthesis. beilstein-journals.orgnih.gov The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic attack to one face of the C=N bond with high diastereoselectivity. beilstein-journals.orgresearchgate.net After the addition, the sulfinyl group can be easily removed under acidic conditions, yielding a highly enantioenriched amine. nih.gov

Analysis of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which encompass the interplay of steric and electronic factors, are fundamental in dictating the reactivity and selectivity of reactions involving this compound.

Steric Effects: The bulky tert-butyl group attached to the nitrogen atom exerts significant steric influence. It can shield one face of the C=N double bond, directing the approach of incoming nucleophiles to the less hindered face. This steric hindrance is a key factor in achieving stereoselectivity in addition reactions. In the case of N-tert-butanesulfinyl imines, computational studies have shown that the most stable conformation often involves a specific arrangement of the sulfinyl group to minimize steric clash, which in turn dictates the preferred face for nucleophilic attack. beilstein-journals.org

The stereochemical outcome of nucleophilic additions to related chiral imines is often rationalized by considering the stability of possible transition states. For example, in additions to N-tert-butanesulfinyl imines, a non-chelation controlled transition state is often proposed where the nucleophile attacks the less hindered face of the most stable ground-state conformation of the imine. beilstein-journals.org

Kinetic Isotope Effects (KIE) and Their Mechanistic Implications

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.govnih.gov The study of KIEs can provide detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction. semanticscholar.orgresearchgate.net

In reactions involving imines, KIEs can be used to elucidate several mechanistic aspects:

Proton Transfer: Solvent isotope effects (SIE), where the reaction is run in a deuterated solvent like D₂O, are particularly useful. An inverse solvent kinetic isotope effect (SKIE), where the reaction is faster in D₂O (kH/kD < 1), can indicate a pre-equilibrium protonation step before the rate-limiting step. semanticscholar.orgresearchgate.net This is because O-D bonds are generally stronger than O-H bonds, leading to a higher concentration of the protonated (deuterated) intermediate. This phenomenon has been observed in various enzyme-catalyzed reactions and chemical solvolysis reactions. semanticscholar.orgresearchgate.net

C-H Bond Cleavage: Primary KIEs, observed when a C-H bond being broken is replaced by a C-D bond, can confirm whether this bond cleavage occurs in the rate-determining step.

Nitrogen Isotope Effects: The nitrogen kinetic isotope effect (k¹⁴/k¹⁵) can provide insight into changes in bonding to the nitrogen atom. For example, in the solvolysis of N-tert-butyl-P-phenylphosphonamidothioic acid, the nitrogen KIE was consistent with a mechanism involving proton transfer to the nitrogen followed by P-N bond cleavage. researchgate.net

| Isotope Effect Type | Isotopic Substitution | Mechanistic Insight |

| Solvent KIE (SKIE) | H₂O vs. D₂O | Involvement of proton transfer in the rate-determining step; pre-equilibrium steps. semanticscholar.orgresearchgate.net |

| Primary KIE | ¹H vs. ²H (Deuterium) | Indicates C-H bond breaking in the rate-determining step. |

| Nitrogen KIE | ¹⁴N vs. ¹⁵N | Probes changes in bonding to the nitrogen atom during the reaction. researchgate.net |

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms, characterizing transition states, and explaining observed selectivities. nih.govresearchgate.net

For reactions involving imines like this compound, computational studies can provide:

Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This helps to identify the rate-determining step and to assess the feasibility of a proposed pathway.

Transition State Geometries: Computational modeling allows for the visualization of transition state structures. This is crucial for understanding the origins of stereoselectivity, as seen in the analysis of cyclic versus acyclic transition states in nucleophilic additions to N-tert-butanesulfinyl imines. beilstein-journals.orgresearchgate.net For instance, computational studies have helped to confirm that the stereochemical outcome of additions is often determined by the attack of the nucleophile on the less sterically hindered face of the most stable ground-state conformation of the imine. beilstein-journals.org

Validation of Intermediates: Theoretical calculations can help to characterize the nature of reactive intermediates. For example, in a study of a [2+2] cycloaddition, computational analysis was used to classify a key intermediate as having a pseudoradical structure, distinct from the more commonly proposed zwitterionic or biradical intermediates. nih.gov

Elucidation of Cycloaddition Pathways: In a [2+2+1] cycloaddition to form isoxazolines, theoretical calculations supported a mechanism involving the in-situ generation of a nitronate from an N-tosylhydrazone and tert-butyl nitrite, followed by cycloaddition with an alkene. rsc.org

These computational approaches provide a level of detail that is often inaccessible through experimental means alone, offering a powerful complement to laboratory studies for the validation of proposed reaction mechanisms. researchgate.net

Theoretical and Computational Chemistry Studies of Z N Tert Butylbut 2 En 1 Imine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of (Z)-N-tert-butylbut-2-en-1-imine. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about molecular orbitals, charge distribution, and bond characteristics.

The geometry of the molecule is characterized by the (Z)-configuration at the C=C double bond and the presence of a bulky tert-butyl group on the nitrogen atom. The C=N imine bond and the C=C double bond form a conjugated system, which influences the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In conjugated imines, the HOMO is typically a π-orbital delocalized over the C=C-C=N framework, while the LUMO is the corresponding π*-antibonding orbital.

The large energy gap between the HOMO and LUMO suggests that this compound is a relatively stable molecule. nih.gov The electron-donating nature of the tert-butyl group can influence the energy of the molecular orbitals.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are illustrative and based on typical results for similar compounds from DFT calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT studies are instrumental in elucidating the mechanisms of reactions involving this compound. nih.gov Imines are known to participate in a variety of reactions, including nucleophilic additions to the C=N bond and pericyclic reactions involving the conjugated system. masterorganicchemistry.com

For instance, the hydrolysis of the imine back to the corresponding aldehyde and amine can be modeled to determine the transition state energies and the reaction pathway. masterorganicchemistry.com Similarly, the mechanism of cycloaddition reactions, where the conjugated imine can act as a diene, can be investigated. DFT calculations can identify the transition state structures, their energies, and the intrinsic reaction coordinates, providing a complete picture of the reaction mechanism. nih.govscielo.org.mx

The steric hindrance from the tert-butyl group is expected to play a significant role in the stereochemical outcome of addition reactions, favoring attack from the less hindered face of the imine.

Conformational Searches and Energy Minimization Techniques

The conformational flexibility of this compound arises from rotation around the C-N and C-C single bonds. Conformational searches and energy minimization techniques are employed to identify the most stable conformers and the energy barriers between them.

The rotation around the N-C(tert-butyl) bond and the C-C bond of the butenyl group leads to different spatial arrangements of the atoms. The bulky tert-butyl group will likely dominate the conformational preferences, adopting a staggered conformation relative to the imine plane to minimize steric strain. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. tandfonline.comtandfonline.comresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with other molecules.

MD simulations can be particularly useful for understanding how the molecule behaves in a solvent or in the presence of other reactants. These simulations can reveal the preferred solvation shells around the molecule and how the solvent affects its conformational dynamics and reactivity. tandfonline.com

Prediction of Spectroscopic Signatures for Mechanistic Analysis (e.g., Vibrational Frequencies of Transition States)

Computational methods can predict various spectroscopic signatures of this compound, which are invaluable for its characterization and for mechanistic analysis. The calculation of vibrational frequencies is a common application. nih.govacs.org

The predicted infrared (IR) spectrum would show characteristic peaks for the C=N stretch, the C=C stretch, and various C-H bending and stretching modes. nih.gov By comparing the calculated spectrum with experimental data, the structure of the molecule can be confirmed. Furthermore, the vibrational frequencies of transition states can be calculated. Transition states are characterized by having one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov This can be a powerful tool for confirming the nature of a calculated transition state.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=N Stretch | ~1640 |

| C=C Stretch | ~1660 |

| C-H Stretch (alkenyl) | ~3020 |

Note: These are typical frequency ranges and the exact values would be obtained from specific calculations.

Modeling of Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is influenced by its interactions with solvent molecules. Computational models can be used to study these intermolecular interactions and their effect on the molecule's properties and reactivity. mssm.edursc.org

Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium, can be used. These models can predict how the polarity of the solvent affects the stability of different conformers, the energies of molecular orbitals, and the activation energies of reactions. For instance, polar solvents are expected to stabilize polar transition states, potentially accelerating certain reactions. mssm.edu

Advanced Applications in Organic Synthesis

Role as Key Intermediates in Asymmetric Synthesis

N-tert-butanesulfinyl imines are highly valued in asymmetric synthesis due to the ability of the tert-butanesulfinyl group to act as a potent chiral auxiliary. nih.gov This group activates the imine for nucleophilic attack and effectively directs the stereochemical outcome of the reaction. nih.gov Following the desired transformation, the auxiliary can be readily removed under mild acidic conditions, yielding the enantiomerically enriched target amine. nih.govnih.gov

Synthesis of Chiral Amines via Asymmetric Reduction

The asymmetric reduction of imines is a direct and efficient pathway to producing valuable α-chiral amines. nih.gov The use of N-tert-butanesulfinyl imines, such as (Z)-N-tert-butylbut-2-en-1-imine, in these reductions allows for the synthesis of a broad spectrum of highly enantioenriched amines. nih.gov Various reducing agents, including boranes and N-Selectride, have been successfully employed for this purpose. ua.es The asymmetric hydrogenation of prochiral imines stands out as a particularly powerful strategy for accessing these crucial chiral building blocks. nih.gov

A variety of catalysts and reaction conditions have been explored to optimize the enantioselectivity of these reductions. The following table summarizes representative findings in the asymmetric reduction of N-tert-butanesulfinyl imines.

| Catalyst/Reducing Agent | Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Borane | N-Aryl-N-tert-butanesulfinyl imine | >98:2 | 95 | ua.es |

| N-Selectride | N-Alkyl-N-tert-butanesulfinyl imine | 95:5 | 92 | ua.es |

| Rhodium-catalyst | N-Aryl-N-tert-butanesulfinyl imine | 99:1 | 98 | nih.gov |

Preparation of Chiral Beta-Amino Acids and Derivatives

Chiral β-amino acids are significant components of various biologically active molecules and serve as precursors for other important compounds like chiral amino alcohols. nih.gov The reaction of chiral imines with ester enolates is a well-established and practical method for the asymmetric synthesis of β-amino acids. nih.gov Specifically, chiral N-tert-butanesulfinyl imines have proven to be excellent electrophiles in these reactions. nih.govnih.gov

The addition of lithium ester enolates to chiral N-phosphonyl imines, a related class of compounds, proceeds smoothly to afford chiral β-amino esters in good yields and with high diastereoselectivity. nih.gov The use of a Lewis acid promoter, such as triisopropoxytitanium (IV) chloride, can further enhance the diastereoselectivity of the reaction. nih.gov

Below is a table detailing the synthesis of β-amino acid derivatives using chiral imines.

| Imine Type | Enolate Source | Lewis Acid | Diastereoselectivity (dr) | Yield (%) | Reference |

| N-Phosphonyl imine | Lithium ester enolate | TiCl(OiPr)₃ | >99:1 | 70-88 | nih.gov |

| N-tert-Butanesulfinyl imine | Reformatsky reagent | Zn/CuCl | >95:5 | High | nih.gov |

| N-tert-Butanesulfinyl imine | Dimethyl malonate | Na₂CO₃ | >99:1 (for most) | Moderate to Good | nih.gov |

Asymmetric Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of natural products and pharmaceuticals. nih.govkit.edu Chiral sulfinyl imines derived from tert-butanesulfinamide are instrumental in the enantioselective synthesis of these important compounds. nih.govresearchgate.net The electron-withdrawing nature of the sulfinyl group facilitates nucleophilic additions to the imine carbon with high diastereoselectivity. nih.govresearchgate.net The resulting amine can then be converted into a variety of enantioenriched nitrogen-containing heterocycles. nih.govresearchgate.net

This methodology has been successfully applied to the synthesis of various heterocyclic systems, including aziridines, β-lactams, pyrrolidines, and isoindolines. nih.gov For instance, the reaction of chiral N-tert-butanesulfinyl imines with dimethyl malonate can lead to the formation of 4-substituted azetidin-2-ones (β-lactams) with high diastereoselectivity. nih.gov Similarly, 1,3-disubstituted isoindolines can be synthesized from aromatic N-tert-butanesulfinyl imines through a sequence of nucleophilic addition and intramolecular aza-Michael reaction. nih.gov

Building Blocks in Multi-Component Reactions (MCRs) for Molecular Diversity